molecular formula C20H15N5OS2 B10951552 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10951552
M. Wt: 405.5 g/mol
InChI Key: KZGYSKJQXYPTQU-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the chemical formula C21H27ClN2O5. Its systematic name is quite a mouthful, so let’s break it down:
    • The core structure consists of a pyrazolo[1,5-a]pyrimidine scaffold.
    • Attached to this scaffold are:
      • A 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group.
      • A thiophen-2-yl group.
      • A carboxamide functional group.
  • This compound’s molecular weight is approximately 422.9 g/mol .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
    • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Reactions it may undergo:

        Oxidation: , potentially at the thiophen-2-yl group or the cyano group.

        Reduction: , perhaps at the carbonyl group.

        Substitution: , where various functional groups could be replaced.

    • Common reagents and conditions:
      • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
      • Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
      • Substitution: Various nucleophiles (e.g., amines, alkoxides).
    • Major products depend on the specific reactions performed.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Assessing its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds are rare due to its unique structure. related pyrazolo[1,5-a]pyrimidines or benzothiophenes could serve as points of comparison.

    Properties

    Molecular Formula

    C20H15N5OS2

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

    InChI

    InChI=1S/C20H15N5OS2/c21-11-13-12-4-1-2-5-16(12)28-20(13)23-19(26)14-10-18-22-8-7-15(25(18)24-14)17-6-3-9-27-17/h3,6-10H,1-2,4-5H2,(H,23,26)

    InChI Key

    KZGYSKJQXYPTQU-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5)C#N

    Origin of Product

    United States

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